Diisotridecyl azelate

Description

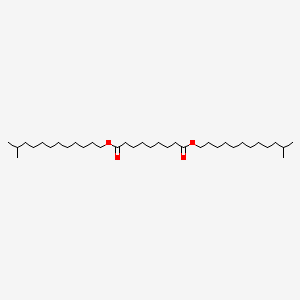

Structure

2D Structure

Properties

CAS No. |

27251-77-0 |

|---|---|

Molecular Formula |

C35H68O4 |

Molecular Weight |

552.9 g/mol |

IUPAC Name |

bis(11-methyldodecyl) nonanedioate |

InChI |

InChI=1S/C35H68O4/c1-32(2)26-20-14-9-5-7-11-18-24-30-38-34(36)28-22-16-13-17-23-29-35(37)39-31-25-19-12-8-6-10-15-21-27-33(3)4/h32-33H,5-31H2,1-4H3 |

InChI Key |

PNONOHHLPHOHQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Contextualization Within Ester Chemistry Research

Diisotridecyl azelate belongs to the class of organic compounds known as esters, which are formed from the reaction of a carboxylic acid and an alcohol. Specifically, it is a diester produced from azelaic acid, a nine-carbon dicarboxylic acid, and isodecyl alcohol. cymitquimica.com This positions it within a broad category of chemicals that are extensively researched and utilized for their plasticizing and lubricating properties.

The molecular structure of this compound, with its long hydrocarbon chains, contributes to its hydrophobic nature and resistance to water absorption. cymitquimica.com Its high molecular weight is a key characteristic that influences its physical and chemical properties, such as low volatility and good thermal stability, making it suitable for high-temperature applications. cymitquimica.com

In the broader context of ester chemistry, research often focuses on the synthesis of esters from various sources, including both fossil fuels and renewable raw materials. google.com The investigation into branched diesters, such as this compound, is a specific area of interest for creating base stocks for lubricant applications. google.com The properties of these esters, including their viscosity and pour point, are critical performance indicators. condensia.com For example, a study on various azelate diesters highlighted the relationship between the alcohol group and the spontaneous ignition temperatures of the esters. nasa.gov

The versatility of esters allows for their use as lubricant basestocks and as additives in polymer formulations to enhance flexibility and durability. cymitquimica.comparchem.com Research in this area is driven by the need for materials with improved mechanical properties and longevity. cymitquimica.com

Academic Significance and Research Gaps

The academic significance of diisotridecyl azelate lies primarily in its potential as a high-performance, non-phthalate plasticizer and a synthetic lubricant base oil. As regulations on traditional phthalate (B1215562) plasticizers become more stringent due to environmental and health concerns, the demand for safer and effective alternatives is growing. diva-portal.orgnih.gov This has spurred research into "emerging" or "alternative" plasticizers. nih.gov

However, a significant research gap exists concerning many of these alternative plasticizers, including this compound. diva-portal.orgnih.gov While its basic chemical and physical properties are documented, there is a notable lack of comprehensive, peer-reviewed studies on its long-term performance characteristics in various applications and its environmental fate. diva-portal.orgnih.gov

Much of the available information on this compound is found in patents and industrial literature, which often focus on its application as a lubricant or plasticizer without delving into fundamental scientific investigations. google.comgoogle.com For instance, patents describe its use in lubricating oil compositions to improve performance. google.com

Recent reviews on emerging plasticizers highlight the general lack of scientific data for many alternative compounds, which can lead to "regrettable substitutions" where a banned substance is replaced by another that may also pose risks. diva-portal.orgnih.govnjit.edu This underscores the need for more rigorous academic research to fill these knowledge gaps.

Furthermore, while studies have investigated the synthesis of thermoplastic polyurethanes (TPUs) from other azelate polyester (B1180765) polyols, specific research on TPUs derived from this compound is not widely reported, presenting another area for future investigation. nih.gov

Overview of Current Research Landscape

Esterification Pathways and Reaction Kinetics

The primary route for synthesizing this compound is through the esterification of azelaic acid with isotridecyl alcohol. This reaction can be categorized into direct esterification techniques, which are influenced by various catalytic systems and can be optimized through advanced reaction engineering principles.

Direct Esterification Techniques

Direct esterification is the most common method for producing this compound. This process involves the reaction of azelaic acid, a nine-carbon dicarboxylic acid, with two molecules of isotridecyl alcohol, a branched C13 alcohol. The reaction is an equilibrium-limited process where water is formed as a byproduct. To drive the reaction towards the formation of the diester, the continuous removal of water is crucial. mdpi.comdiva-portal.org

The general reaction can be represented as:

HOOC-(CH₂)₇-COOH + 2 CH₃-(CH₂)₁₁-CH₂OH ⇌ CH₃-(CH₂)₁₁-CH₂-OOC-(CH₂)₇-COO-CH₂-(CH₂)₁₁-CH₃ + 2 H₂O (Azelaic Acid) + (Isotridecyl Alcohol) ⇌ (this compound) + (Water)

The reaction is typically carried out in a batch reactor at elevated temperatures, often in the range of 120-220 °C, to achieve a reasonable reaction rate. frontiersin.orgacs.org An azeotropic solvent like toluene (B28343) can be used to facilitate the removal of water via a Dean-Stark apparatus. ijcce.ac.irijcce.ac.ir The progress of the reaction is monitored by measuring the amount of water collected or by determining the acid value of the reaction mixture, which decreases as the carboxylic acid is consumed.

Catalytic Systems in this compound Synthesis

The esterification of azelaic acid with isotridecyl alcohol is typically a slow reaction and requires a catalyst to achieve practical conversion rates. Both homogeneous and heterogeneous catalysts are employed in the synthesis of high molecular weight esters.

Homogeneous Catalysts:

Acid Catalysts: Strong mineral acids such as sulfuric acid and p-toluenesulfonic acid are effective homogeneous catalysts for this esterification. mdpi.comijcce.ac.irsrce.hr They operate by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

Organometallic Catalysts: Lewis acids like zinc oxide have been identified as high-performing catalysts for the esterification of fatty acids with long-chain alcohols. acs.org These catalysts offer advantages in terms of milder reaction conditions and potentially higher selectivity.

Heterogeneous Catalysts:

Solid Acid Catalysts: To simplify catalyst separation and minimize corrosion issues, solid acid catalysts are increasingly being investigated. These include ion-exchange resins (e.g., Amberlyst-15), metal-exchanged montmorillonite (B579905) clays (B1170129) (with Al³⁺ being particularly effective), and fly ash, which contains active metal oxides like alumina (B75360) and iron oxide. acs.orgresearchgate.net

Enzymatic Catalysts: Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (Novozym 435), have shown high catalytic activity for the esterification of dicarboxylic acids. mdpi.comsemanticscholar.org Enzymatic catalysis offers several advantages, including high selectivity, milder reaction conditions (typically 60-85 °C), and reduced byproduct formation, leading to a more environmentally friendly process. eventscribe.net

The choice of catalyst depends on factors such as cost, activity, selectivity, ease of separation, and environmental impact.

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric acid, p-toluenesulfonic acid, Zinc oxide | High reaction rates, low cost | Difficult to separate from product, corrosive, potential for side reactions |

| Heterogeneous | Ion-exchange resins, Metal-exchanged clays, Fly ash | Easy separation and reuse, less corrosive | Lower activity than homogeneous catalysts, potential for pore diffusion limitations |

| Enzymatic | Immobilized lipases (e.g., Novozym 435) | High selectivity, mild reaction conditions, environmentally friendly | Higher cost, potential for deactivation, requires specific operating conditions |

Advanced Reaction Engineering for Process Optimization

To enhance the efficiency and economic feasibility of this compound production, advanced reaction engineering principles are applied. The goal is to maximize the conversion of reactants, minimize reaction time, and reduce energy consumption.

Reactor Design and Operation:

Batch and Continuous Reactors: While batch reactors are common for specialty ester production, continuous processes using technologies like reactive distillation are being developed. sulzer.com Reactive distillation combines reaction and separation in a single unit, continuously removing water and shifting the equilibrium to favor product formation, which can drastically reduce energy consumption compared to batch processes. sulzer.com

Jet Loop Reactors: For enzymatic esterification, novel reactor designs like the Jet Loop Reactor can provide gentle reaction conditions for the enzyme while ensuring efficient water removal, leading to extended catalyst lifetime and shorter reaction times. eventscribe.net

Process Intensification:

Microwave and Ultrasound Irradiation: These techniques can accelerate the esterification reaction by providing localized heating and enhanced mass transfer, respectively. However, scaling up these technologies for industrial production can be challenging.

Process Modeling and Simulation: Tools like Aspen Plus are used for the techno-economic assessment of different production routes (batch vs. continuous) and to optimize process parameters such as temperature, pressure, and reactant molar ratios. diva-portal.org

Kinetic Modeling: The kinetics of esterification reactions are often complex and can be influenced by factors such as the type of catalyst, temperature, and reactant concentrations. Understanding the reaction kinetics is essential for reactor design and optimization. For many esterification reactions, pseudo-homogeneous models are used to describe the reaction rate. acs.org

Precursor Material Selection and Sustainable Sourcing

The properties and sustainability of this compound are directly linked to its precursor materials: azelaic acid and isotridecyl alcohol.

Azelaic Acid:

Source: Azelaic acid is a naturally occurring dicarboxylic acid. For industrial production, it is primarily derived from the ozonolysis of oleic acid, which is abundant in vegetable oils such as sunflower oil and olive oil.

Sustainability: The use of vegetable oils as a feedstock makes azelaic acid a bio-based and renewable building block. Companies are increasingly focusing on sourcing from sustainable and non-GMO vegetable crops. The production process itself is also being improved to be more environmentally friendly, for instance, through enzymatic catalysis oxidation systems.

Isotridecyl Alcohol:

Source: Isotridecyl alcohol is a branched, long-chain fatty alcohol. It is typically produced through the oxo process (hydroformylation) from C12 olefins.

Sustainability: The sustainability of isotridecyl alcohol is linked to the source of the olefin feedstock. Efforts are being made in the chemical industry to produce olefins from renewable resources, which would in turn improve the sustainability profile of isotridecyl alcohol. Some suppliers are focusing on providing eco-friendly and biodegradable versions of this alcohol.

Downstream Processing and Purification Strategies

After the esterification reaction, the crude this compound product contains unreacted starting materials, the catalyst, and byproducts. A multi-step purification process is necessary to achieve the high purity required for its applications.

Catalyst Removal:

Homogeneous Catalysts: If a mineral acid catalyst is used, it is typically neutralized with a base (e.g., sodium bicarbonate or caustic soda), followed by washing with water to remove the resulting salts. google.com

Heterogeneous Catalysts: Solid catalysts are removed by simple filtration or centrifugation, which is a significant advantage of this type of catalysis. acs.org

Purification of the Ester:

Washing: The crude ester is washed with water to remove any remaining catalyst residues, unreacted acid, and water-soluble impurities.

Distillation: Fractional distillation under vacuum is a key step to separate the high-boiling this compound from the more volatile unreacted isotridecyl alcohol and any low-boiling byproducts. epo.orggoogle.com For high molecular weight esters, thin-film evaporation can be an effective technique to purify the product without thermal degradation. googleapis.com

Decolorization: If the product has an undesirable color, treatment with activated carbon can be employed to remove color bodies. epo.org

The final product is a clear, oily liquid with a low acid value and high purity.

Spectroscopic Analysis Paradigms

Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound, providing insights into its functional groups and the connectivity of its atoms.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. edinst.com The FTIR spectrum of an ester is characterized by several key absorption bands. For long-chain esters like this compound, the most prominent feature is the strong carbonyl (C=O) stretching vibration, which typically appears in the region of 1735-1750 cm⁻¹. aip.org

Other characteristic absorptions include the C-O stretching vibrations, which are typically observed in the 1000-1300 cm⁻¹ range. researchgate.net The spectrum will also show strong bands corresponding to the C-H stretching vibrations of the long alkyl chains around 2850-2960 cm⁻¹. mdpi.com Methylene (B1212753) (-CH₂-) and methyl (-CH₃) bending vibrations are also expected to be present in the 1350-1470 cm⁻¹ region. mdpi.com The analysis of these characteristic bands allows for the confirmation of the ester functional group and the presence of the long hydrocarbon chains. acs.orgspiedigitallibrary.orgcdnsciencepub.com

Table 3: Key FTIR Absorption Bands for Long-Chain Esters

| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type | Source |

| C-H (Alkyl) | 2850 - 2960 | Stretching | mdpi.com |

| C=O (Ester) | 1735 - 1750 | Stretching | aip.org |

| C-O | 1000 - 1300 | Stretching | researchgate.net |

| -CH₂- | 1450 - 1470 | Bending (Scissoring) | mdpi.com |

| -CH₃ | 1370 - 1380 | Bending (Symmetrical) | cdnsciencepub.com |

This table summarizes the principal FTIR absorption bands for the identification of long-chain esters.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule would be expected. The protons on the carbons adjacent to the ester oxygen (the -CH₂-O- group of the isotridecyl chain) would appear in the region of 3.5-4.5 ppm. The protons on the carbons alpha to the carbonyl group (-CH₂-C=O) in the azelate backbone would resonate around 2.2-2.5 ppm. The numerous methylene (-CH₂-) protons of the long alkyl chains would produce a large, complex signal in the 1.2-1.6 ppm range, while the terminal methyl (-CH₃) protons would appear further upfield, typically around 0.8-1.0 ppm. magritek.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is highly deshielded and would appear in the 170-180 ppm region. researchgate.net The carbons of the -CH₂-O- group would be found in the 60-70 ppm range. The carbons alpha to the carbonyl group would resonate around 30-40 ppm. The various methylene carbons of the long alkyl chains would give rise to a series of signals in the 20-35 ppm range, and the terminal methyl carbons would be the most shielded, appearing at approximately 10-15 ppm. oregonstate.edu Advanced NMR techniques like COSY and HMBC can be used to establish the connectivity between different protons and carbons, confirming the complete structure of this compound. magritek.com

Table 4: Predicted NMR Chemical Shifts (δ) for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Source |

| -C H₃ (Terminal) | ~0.8 - 1.0 | ~10 - 15 | magritek.comoregonstate.edu |

| -(C H₂)n- (Alkyl Chain) | ~1.2 - 1.6 | ~20 - 35 | magritek.comoregonstate.edu |

| -C H₂-C=O (Alpha to Carbonyl) | ~2.2 - 2.5 | ~30 - 40 | researchgate.nethmdb.ca |

| -C H₂-O- (Alpha to Oxygen) | ~3.5 - 4.5 | ~60 - 70 | chemicalbook.com |

| -C(O )-O | N/A | ~170 - 180 | researchgate.net |

These are approximate chemical shift ranges and can be influenced by the solvent and specific isomeric structure of the isotridecyl group.

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like GC or LC, it becomes a powerful tool for identifying and quantifying compounds in a mixture. csic.es

For long-chain diesters like this compound, electron impact (EI) ionization is a common method used in GC-MS. The mass spectrum of a diester under EI typically shows a molecular ion peak (M⁺), although it may be weak or absent for very large molecules. nih.gov A characteristic fragmentation pattern for diesters involves the loss of an acyloxy group ([M - RCOO]⁺) or a carboxylic acid molecule ([M - RCOOH]⁺). nih.gov These fragments are highly indicative of the diester structure. nih.gov

Electrospray ionization (ESI) is a softer ionization technique often used in LC-MS, which is particularly useful for analyzing non-volatile and thermally labile molecules. nih.gov ESI typically produces a protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺. researchgate.net Tandem mass spectrometry (MS/MS or MSⁿ) can be employed to further fragment these ions, providing detailed structural information. nih.gov The fragmentation patterns can help to identify the specific fatty acid and alcohol components of the ester.

Table 5: Common Mass Spectrometry Fragments for Long-Chain Diesters

| Ion Fragment | Description | Ionization Method | Source |

| [M]⁺ | Molecular Ion | EI | nih.gov |

| [M+H]⁺ | Protonated Molecule | ESI | csic.es |

| [M+Na]⁺ | Sodium Adduct | ESI | researchgate.net |

| [M - RCOO]⁺ | Loss of an acyloxy group | EI | nih.gov |

| [M - RCOOH]⁺ | Loss of a carboxylic acid | EI | nih.gov |

The observed fragments and their relative intensities can vary depending on the specific structure of the diester and the instrumental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity and Concentration Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for assessing the purity and determining the concentration of chemical compounds. mrclab.com Its application to this compound is primarily for purity assessment, as the compound itself, being a saturated aliphatic ester, does not possess strong chromophores that absorb significantly in the UV-Vis region (200-800 nm). The ester carbonyl group has a weak n→π* transition around 205-215 nm, which is often difficult to observe and is near the cutoff for many solvents. upi.edu

The primary utility of UV-Vis spectroscopy in this context is the detection of impurities that do contain chromophores. nist.gov The presence of aromatic compounds, α,β-unsaturated systems, or other conjugated impurities, which may arise from the manufacturing process or degradation, would result in distinct absorption bands at specific wavelengths. bio-conferences.orguek.krakow.pl By scanning a sample of this compound and observing the resulting spectrum, the presence or absence of absorbance peaks can provide a qualitative measure of purity. researchgate.net The absence of significant absorption across the UV-Vis range is indicative of a high-purity sample.

For quantitative analysis, while direct measurement is challenging due to low molar absorptivity, UV-Vis spectroscopy can be employed if the compound is derivatized with a UV-absorbing tag. However, this is not a common approach for this specific compound. More practically, if an impurity with a known molar absorptivity coefficient is present, its concentration can be quantified using the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration.

Table 1: Application of UV-Vis Spectroscopy for this compound Analysis

| Parameter | Analytical Approach | Principle | Typical Wavelength Range (nm) |

|---|---|---|---|

| Purity Assessment | Direct spectral analysis of the sample. | Detection of UV-absorbing impurities (e.g., aromatic residues, conjugated systems) not present in the pure, saturated ester. nist.gov | 200 - 400 |

| Concentration | Indirect; based on impurity levels or after derivatization. | Measurement of absorbance at a specific wavelength (λmax) corresponding to an impurity or a chromophoric derivative. | Dependent on the chromophore |

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a sample, yielding a unique structural fingerprint. spectroscopyonline.commdpi.com For this compound, Raman spectroscopy is instrumental in confirming its molecular structure through the analysis of its characteristic vibrational modes. nih.gov The Raman spectrum arises from the inelastic scattering of laser light interacting with the molecule's vibrations. upenn.edu

The Raman spectrum of this compound is characterized by several key vibrational bands corresponding to its functional groups and hydrocarbon structure. As a diester, it exhibits a prominent C=O stretching vibration, typically observed in the 1735-1750 cm⁻¹ region for saturated aliphatic esters. bio-conferences.orgresearchgate.net The C-O stretching vibrations associated with the ester linkage appear in the broader 1100-1300 cm⁻¹ range. bio-conferences.org

The long isodecyl alkyl chains contribute a series of distinct bands. These include:

CH₂ and CH₃ Bending Modes: Found around 1440-1460 cm⁻¹. researchgate.net

CH₂ Twisting Modes: Located near 1300 cm⁻¹. researchgate.net

C-C Stretching Modes: A complex series of bands in the 800-1200 cm⁻¹ region, characteristic of the alkyl backbone conformation.

The analysis of these vibrational frequencies, their intensities, and their polarization characteristics allows for detailed structural elucidation and confirmation of the compound's identity. ias.ac.in

Table 2: Characteristic Raman Vibrational Modes for this compound

| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O Stretch | Carbonyl group of the ester | 1735 - 1750 | bio-conferences.orgresearchgate.net |

| CH₂/CH₃ Bending | Bending vibrations of methyl and methylene groups | 1440 - 1460 | researchgate.net |

| CH₂ Twisting | Twisting motion of methylene groups in the alkyl chains | ~1300 | researchgate.net |

| C-O Stretch | Stretching of the single bonds in the ester group | 1100 - 1300 | bio-conferences.org |

| C-C Stretch | Skeletal vibrations of the alkyl backbone | 800 - 1200 | rsc.org |

Advanced Hyphenated Analytical Techniques

To achieve the high sensitivity and specificity required for analyzing this compound in complex mixtures, advanced hyphenated techniques are essential. ajrconline.orgnih.gov These methods couple a separation technique, such as gas chromatography (GC) or liquid chromatography (LC), with a detection technique, most commonly mass spectrometry (MS). saspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary tool for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, its analysis often requires high-temperature GC methods or derivatization to a more volatile form, such as converting the parent azelaic acid into its methyl ester (dimethyl azelate). irbnet.denih.gov The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. This provides not only retention time data for quantification but also a mass spectrum that serves as a molecular fingerprint for definitive identification. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for analyzing compounds with low volatility or those that are thermally unstable, making it an excellent choice for this compound. ijsrtjournal.com The compound can be analyzed directly without derivatization. irbnet.de High-performance liquid chromatography (HPLC) separates the analyte from the sample matrix, and the eluent is introduced into the mass spectrometer. nih.gov Techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used to generate ions from the analyte for mass analysis. irbnet.deresearchgate.net LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity by fragmenting a specific parent ion and analyzing the resulting daughter ions, a process known as selected reaction monitoring (SRM). nih.govthermofisher.com

Table 3: Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Application Notes for this compound | Reference |

|---|---|---|---|---|

| GC-MS | Volatility and column interaction | Mass-to-charge ratio of ionized fragments | Suitable for volatile derivatives (e.g., dimethyl azelate) or high-temp GC. nih.gov Provides excellent separation and structural information. gcms.cz | irbnet.denih.gov |

| LC-MS | Partitioning between mobile and stationary phases | Mass-to-charge ratio of molecular ions | Ideal for direct analysis without derivatization. irbnet.de APCI and ESI are common ionization sources. researchgate.net | irbnet.denih.gov |

| LC-MS/MS | LC separation followed by two stages of mass analysis | Precursor and product ion monitoring (SRM) | Offers very high sensitivity and selectivity for trace analysis in complex matrices like food or environmental samples. nih.govthermofisher.com | nih.govthermofisher.com |

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is a critical step to isolate this compound from its matrix, remove interfering substances, and concentrate the analyte before instrumental analysis. mdpi.com The choice of strategy depends heavily on the nature of the sample matrix (e.g., polymer, foodstuff, biological fluid). nih.gov Given that plasticizers are ubiquitous, a major challenge is to avoid contamination from laboratory equipment during sample handling. mdpi.comfrontiersin.org

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): A traditional method where the sample is dissolved in a solvent and the analyte is extracted into an immiscible solvent in which it has higher solubility. nih.gov For example, extracting this compound from an aqueous sample into a nonpolar organic solvent like hexane.

Solid-Phase Extraction (SPE): A highly versatile and common technique where a liquid sample is passed through a solid sorbent cartridge. nih.gov The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a different solvent. Reversed-phase (e.g., C18) cartridges are often used for plasticizers.

Soxhlet Extraction: A classical method used for extracting analytes from solid samples, such as plastics. The solid material is placed in a thimble and continuously extracted with a heated solvent over several hours.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for analyzing contaminants in food matrices. It typically involves an initial extraction with a solvent (e.g., acetonitrile) followed by a "salting-out" step and a dispersive solid-phase extraction (d-SPE) cleanup step to remove interferences. nih.gov

Turbulent Flow Chromatography (TFC): An automated, online sample preparation technique that uses high flow rates to separate small molecule analytes from larger matrix components like proteins and phospholipids, directly coupling sample cleanup with LC-MS analysis. nih.govthermofisher.com

Structure Property Relationships and Molecular Engineering of Diisotridecyl Azelate

Influence of Molecular Architecture on Performance Attributes

The performance of diisotridecyl azelate as a plasticizer and lubricant is fundamentally linked to its molecular structure. Key architectural features, such as the branching and length of its alkyl chains and the stereoisomeric nature of the ester, play a crucial role in defining its physical and chemical properties.

Impact of Alkyl Chain Branching and Length

The "iso" prefix in this compound signifies a branched alkyl chain structure. This branching is a critical design element that significantly influences the compound's performance, particularly its low-temperature properties. Unlike their linear counterparts, branched esters exhibit a reduced tendency to crystallize at low temperatures, resulting in lower pour points. This is because the irregular shape of the branched chains disrupts the orderly packing required for crystallization. For instance, studies on various diesters have shown that branching in the alcohol component can lead to a dramatic decrease in the pour point, a desirable characteristic for lubricants and plasticizers intended for use in cold environments.

The length of the alkyl chains also plays a vital role. Longer alkyl chains generally lead to increased viscosity and a higher viscosity index, which is a measure of the change in viscosity with temperature. A higher viscosity index indicates a more stable viscosity over a broader temperature range. However, an increase in chain length can also lead to a higher pour point in linear esters. The combination of long and branched alkyl chains in this compound represents a molecular engineering strategy to achieve a balance of good viscosity characteristics and excellent low-temperature fluidity.

| Molecular Feature | Impact on Property |

|---|---|

| Increased Alkyl Chain Length (Linear) | Increases viscosity, viscosity index, and pour point. |

| Alkyl Chain Branching | Decreases pour point, can slightly reduce viscosity compared to linear isomers. |

Stereochemical Considerations and Isomerism in Diesters

The term "isotridecyl" does not refer to a single, defined chemical structure but rather to a mixture of isomers. Isotridecyl alcohol, the precursor to the alkyl portion of this compound, is typically produced through the oxo process, which results in a variety of branched C13 alcohols. A common isomer in commercial-grade isotridecyl alcohol is 11-methyldodecanol. The presence of these various isomers means that this compound is itself a mixture of different molecular structures.

Rheological Behavior and Flow Dynamics

The study of the rheological behavior of this compound is essential for understanding its performance in various applications, from polymer processing to lubrication. Rheology characterizes the flow and deformation of materials under stress.

Viscosity Dependence on Temperature and Shear Rate

The viscosity of this compound, like most liquids, is highly dependent on temperature. As temperature increases, the kinetic energy of the molecules increases, leading to a decrease in intermolecular forces and, consequently, a lower viscosity. This relationship is crucial for predicting the performance of lubricants and the processability of plasticized polymers at different operating temperatures. While specific viscosity-temperature data for this compound is not extensively published, a representative value for its kinematic viscosity is approximately 18.7 centistokes (cSt) at 38°C.

| Property | Value |

|---|---|

| Kinematic Viscosity at 38°C | ~18.7 cSt |

| Pour Point | -35°C |

| Boiling Point | 225°C |

Viscoelastic Properties of Ester-Based Formulations

When this compound is incorporated into a polymer matrix as a plasticizer, the resulting formulation exhibits viscoelastic properties. Viscoelastic materials exhibit both elastic (solid-like) and viscous (liquid-like) characteristics when undergoing deformation. The viscoelastic behavior of a plasticized polymer is often characterized by its storage modulus (G') and loss modulus (G''). stevenabbott.co.ukrheologylab.comresearchgate.net

Storage Modulus (G') : Represents the elastic component and is a measure of the energy stored in the material during deformation, which is subsequently recovered. A higher G' indicates a more solid-like behavior.

Loss Modulus (G'') : Represents the viscous component and is a measure of the energy dissipated as heat during deformation. A higher G'' indicates a more liquid-like behavior.

The addition of this compound to a polymer like PVC increases the free volume between the polymer chains, enhancing their mobility. This typically leads to a decrease in both the storage and loss moduli, signifying a softer and more flexible material. The relative magnitudes of G' and G'' can also provide insights into the damping properties of the material. The viscoelastic properties of ester-based formulations are crucial for applications requiring flexibility, impact resistance, and vibration damping.

Application of Rheological Models (e.g., Ostwald-de Waele, Herschel-Bulkley, Bingham)

To quantify the non-Newtonian behavior of fluids like this compound and formulations containing it, various rheological models can be employed. These mathematical models describe the relationship between shear stress (τ) and shear rate (γ̇).

Ostwald-de Waele (Power Law) Model : This model is often used to describe the behavior of shear-thinning and shear-thickening fluids. The equation is given by τ = K(γ̇)^n, where K is the consistency index and n is the flow behavior index. For a shear-thinning fluid, n < 1.

Bingham Plastic Model : This model describes a material that behaves as a rigid body at low stresses but flows as a viscous fluid at higher stresses. The equation is τ = τ₀ + μ(γ̇), where τ₀ is the yield stress and μ is the plastic viscosity.

Herschel-Bulkley Model : This model is a combination of the Bingham and power-law models and is used for materials that exhibit a yield stress followed by shear-thinning or shear-thickening behavior. The equation is τ = τ₀ + K(γ̇)^n.

While the specific application of these models to pure this compound is not well-documented in publicly available literature, they are commonly used to characterize the flow behavior of plasticized polymer melts and other complex fluids. For example, a PVC plastisol containing this compound would likely be a non-Newtonian fluid, and its flow properties during processing could be effectively modeled using the Herschel-Bulkley or a similar model to predict its behavior under different processing conditions. The choice of the most appropriate model depends on the specific rheological characteristics of the material being studied.

Solvency Characteristics and Dissolution Capacity

This compound's primary function as a plasticizer and lubricant base stock is fundamentally linked to its solvency characteristics. Its large, branched alkyl chains contribute to its excellent compatibility with a range of polymers, particularly polyvinyl chloride (PVC), and its miscibility with hydrocarbon-based oils.

The dissolution capacity of this compound in a polymer matrix is a critical factor in its performance as a plasticizer. The long, flexible aliphatic chains of the isodecyl groups intersperse between polymer chains, disrupting polymer-polymer interactions and increasing the free volume. This leads to a reduction in the glass transition temperature (Tg) of the polymer, imparting greater flexibility and processability. Studies on similar azelate esters used in PVC have demonstrated that they can effectively lower the Tg, indicating good dissolution and compatibility within the polymer matrix.

Table 1: General Solvency Profile of Long-Chain Diester Plasticizers

| Solvent Type | Expected Solubility of this compound |

|---|---|

| Nonpolar organic solvents (e.g., hexane, toluene) | High |

| Polar aprotic solvents (e.g., acetone, ethyl acetate) | Moderate |

| Polar protic solvents (e.g., ethanol, methanol) | Low |

Thermal and Oxidative Stability Investigations

The utility of this compound in applications such as high-temperature lubricants and durable plastics necessitates a high degree of thermal and oxidative stability. The ester linkages are the most susceptible sites for thermal and oxidative attack.

Research on azelate-based copolyester plasticizers has shown good thermal stability, with decomposition temperatures often exceeding 300°C. This suggests that this compound likely possesses a high thermal threshold, making it suitable for applications where it may be exposed to elevated temperatures during processing or end-use.

Oxidative stability is a crucial parameter for lubricants, as oxidation can lead to an increase in viscosity, sludge formation, and the generation of corrosive byproducts. The branched nature of the isodecyl groups in this compound may offer some steric hindrance, providing a degree of protection against oxidative attack compared to their linear counterparts. However, like all ester-based lubricants, it is susceptible to oxidation over time, particularly at elevated temperatures and in the presence of metal catalysts.

Table 2: Factors Influencing Thermal and Oxidative Stability of Ester Lubricants

| Factor | Impact on Stability |

|---|---|

| Temperature | Higher temperatures accelerate degradation |

| Oxygen Presence | Essential for oxidative degradation |

| Metal Catalysts (e.g., iron, copper) | Accelerate oxidation |

| Antioxidant Additives | Inhibit or slow down degradation |

Under extreme thermal and oxidative stress, this compound is expected to degrade through several pathways. The primary degradation mechanism for esters involves the cleavage of the ester bond (hydrolysis in the presence of water, or thermal cleavage).

At elevated temperatures, a likely degradation pathway is β-elimination, which involves the formation of an alkene and a carboxylic acid. Oxidative degradation typically proceeds via a free-radical chain reaction. This process is initiated by the abstraction of a hydrogen atom, usually from a carbon atom adjacent to the ester oxygen, forming a carbon-centered radical. This radical then reacts with oxygen to form a peroxy radical, which can propagate the chain reaction, leading to the formation of hydroperoxides, alcohols, ketones, and smaller carboxylic acids. Ultimately, these reactions can lead to polymerization and an increase in viscosity, or chain scission and the formation of volatile products.

To enhance the thermal and oxidative stability of this compound, particularly in lubricant formulations, antioxidant additives are commonly incorporated. These additives function by interrupting the free-radical chain reactions of oxidation.

There are two primary types of antioxidants that can interact with ester systems:

Primary Antioxidants (Radical Scavengers): These are typically phenolic or aminic compounds that donate a hydrogen atom to the peroxy radicals, converting them into more stable hydroperoxides and forming a stable antioxidant radical that does not propagate the chain reaction.

Secondary Antioxidants (Peroxide Decomposers): These compounds, often containing sulfur or phosphorus, decompose hydroperoxides into non-radical, stable products, thus preventing them from breaking down into highly reactive radicals that can initiate new oxidation chains.

A synergistic effect is often observed when a combination of primary and secondary antioxidants is used. The primary antioxidant scavenges the chain-propagating radicals, while the secondary antioxidant removes the hydroperoxides that are formed. This dual action provides more comprehensive protection against oxidative degradation than either type of antioxidant could achieve alone. The specific interactions and effectiveness of antioxidants in a this compound system would depend on the specific antioxidant compounds used, their concentrations, and the operating conditions.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Azelaic acid |

| Isodecyl alcohol |

| Polyvinyl chloride (PVC) |

| Hexane |

| Toluene (B28343) |

| Acetone |

| Ethyl acetate |

| Ethanol |

| Methanol |

| Water |

| Iron |

| Copper |

| Alkene |

| Carboxylic acid |

| Hydroperoxide |

| Alcohol |

| Ketone |

| Phenolic compounds |

| Aminic compounds |

| Sulfur |

Applications and Performance Enhancement of Diisotridecyl Azelate

Polymer Science and Plasticizer Functionality

In the realm of polymer science, Diisotridecyl azelate is recognized for its role as a specialty plasticizer, particularly in applications demanding high performance and durability.

Flexible Polyvinyl Chloride (PVC) Formulations

This compound can be incorporated into Polyvinyl Chloride (PVC) formulations to enhance flexibility and reduce brittleness. Azelate esters, in general, are known for their excellent low-temperature performance and good compatibility with PVC resins. The long alkyl chains of this compound contribute to its effectiveness as a plasticizer, allowing it to be used in applications where sustained flexibility is crucial. While specific performance data for this compound in PVC is not extensively published in publicly available literature, its chemical structure suggests it would be a suitable choice for creating flexible PVC products.

Compatibility and Migration Studies in Polymeric Matrices

The compatibility of a plasticizer with a polymer matrix is essential for its long-term performance. Generally, higher molecular weight plasticizers, such as this compound, exhibit lower migration rates from the polymer matrix compared to their lower molecular weight counterparts researchgate.net. This reduced migration is a critical factor in applications where the plasticized material is in contact with other surfaces or exposed to extractive fluids.

Migration of plasticizers can lead to a loss of flexibility and potential contamination of the surrounding environment. Studies on various plasticizers have shown that migration is inversely proportional to their molecular weight. Therefore, the high molecular weight of this compound suggests a favorable profile in terms of low migration from PVC matrices. However, specific quantitative migration studies on this compound were not found in the reviewed literature.

Role in Enhancing Material Flexibility and Processability

The primary function of a plasticizer is to increase the flexibility and workability of a polymer. This compound, when blended with PVC, positions itself between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature of the material. This results in a more flexible and easily processable compound.

Performance in Coating and Elastomer Systems

The application of azelate esters extends to coatings and elastomers, where they can contribute to flexibility and durability. In coatings, particularly for flexible substrates, the inclusion of a plasticizer like this compound can prevent cracking and improve adhesion. The inherent flexibility imparted by the azelate structure can be advantageous in formulations for automotive and industrial coatings that are subjected to mechanical stress.

In elastomer formulations, plasticizers are used to modify hardness, improve low-temperature flexibility, and aid in processing. While specific data on the use of this compound in elastomers is limited in the available literature, its chemical structure is similar to other high molecular weight esters used as processing aids and plasticizers in various rubber compounds rajshila.com20microns.comgoogle.compalmerholland.com. The long alkyl chains would be expected to provide good compatibility with a range of elastomers, enhancing their physical properties.

Lubricant and Tribological System Integration

This compound's properties make it a valuable component in the formulation of high-performance lubricants.

Ester Base Stock Formulation and Performance Characteristics

Synthetic esters are a significant class of lubricant base stocks, prized for their excellent thermal and oxidative stability, low-temperature fluidity, and good lubricity. This compound, as a high molecular weight diester, can be used as a base stock or a co-base stock in the formulation of a variety of lubricants.

The performance characteristics of ester base stocks are influenced by their chemical structure. The long, branched alkyl chains of this compound contribute to a high viscosity index, which indicates a smaller change in viscosity with temperature fluctuations. This is a desirable characteristic for lubricants operating over a wide temperature range. Furthermore, the ester functionality provides good solvency for additives and can help to keep engine components clean.

Below is a data table comparing the typical properties of a similar azelate ester, Di(2-Ethylhexyl) Azelate, with other ester base stocks to provide a reference for the expected performance of this compound.

| Property | Di(2-Ethylhexyl) Azelate | Diisooctyl Sebacate (B1225510) | Diisodecyl Phthalate (B1215562) |

| Kinematic Viscosity @ 40°C (cSt) | 11.5 | 12.1 | 68.0 |

| Kinematic Viscosity @ 100°C (cSt) | 3.1 | 3.3 | 7.5 |

| Viscosity Index | 150 | 155 | 98 |

| Pour Point (°C) | -60 | -57 | -40 |

| Flash Point (°C) | 212 | 220 | 240 |

| Density @ 15.6°C (g/cm³) | 0.916 | 0.914 | 0.966 |

Note: This data is representative of similar ester base stocks and is intended for comparative purposes. Actual values for this compound may vary.

Elastohydrodynamic Lubrication (EHL) Properties

Elastohydrodynamic lubrication (EHL) is a critical lubrication regime that occurs in highly loaded, non-conformal contacts, such as those found in gears and rolling-element bearings. parchem.com In this regime, the high pressure elastically deforms the contacting surfaces, and the lubricant's viscosity increases significantly, allowing a thin fluid film to separate the surfaces and prevent direct metal-to-metal contact. tribonet.org The performance of a lubricant in EHL is dictated by its physical properties, including viscosity, density, and its response to changes in pressure and temperature.

Diesters, such as this compound, are synthetic base stocks known for their favorable lubrication properties. researchgate.net Research into the EHL behavior of structurally similar diesters, like diisotridecyl sebacate (DTDS), provides significant insights into the expected performance of this compound. sciopen.com The long, branched alkyl chains of the "isotridecyl" group contribute to a desirable balance of viscosity, thermal stability, and low-temperature fluidity.

Studies on commercial ester base stocks have demonstrated that their ability to form a stable EHL film is influenced by chain length, molecular geometry, and molecular rigidity. sciopen.com For instance, the film thickness in an EHL contact generally increases with the lubricant's viscosity and the speed of the contacting surfaces. The pressure-viscosity coefficient, a measure of how viscosity increases with pressure, is a key parameter for diesters in establishing a robust EHL film.

The table below, based on data for a range of ester base stocks, illustrates the typical physical properties that influence EHL performance. researchgate.net

Table 1: Representative Properties of Ester Base Stocks

| Property | Diisooctyl sebacate (DOS) | Diisotridecyl sebacate (DTDS) | Pentaerythritol tetraoleate (PETO) |

|---|---|---|---|

| Molecular Mass ( g/mol ) | 426.7 | 595.0 | 929.5 |

| Viscosity @ 40°C (mPa·s) | 12.1 | 35.4 | 46.5 |

| Viscosity @ 100°C (mPa·s) | 3.2 | 6.5 | 9.7 |

| Viscosity Index (VI) | 158 | 155 | 196 |

This data is representative of different ester types to illustrate the range of properties. This compound is expected to have properties comparable to Diisotridecyl sebacate (DTDS) due to their similar molecular structures.

Mechanisms of Friction and Wear Reduction

This compound reduces friction and wear through several interrelated mechanisms that are characteristic of high-performance ester base stocks. The primary mechanism is the formation of a protective lubricant film at the interface of moving parts.

Under boundary lubrication conditions, where the EHL film may not be sufficient to completely separate surfaces, the polar ester molecules of this compound adsorb onto the metal surfaces. This creates a durable, low-shear-strength boundary film that minimizes direct asperity contact, thereby reducing adhesive wear and frictional energy losses. The long alkyl chains of the ester provide a steric barrier, while the polar carboxyl groups ensure strong adhesion to the metallic surfaces.

Furthermore, the excellent viscosity characteristics of this compound contribute to the formation of a thicker hydrodynamic or elastohydrodynamic film, which physically separates the surfaces and reduces friction. stle.org By maintaining an effective lubricating film over a wide range of temperatures and loads, the ester minimizes the potential for surface fatigue and abrasive wear. The goal of this lubrication is to reduce the real contact pressure between surfaces, which in turn reduces wear and increases the load-carrying capacity of the system. mdpi.com

Synergistic Effects with Lubricant Additives

The performance of a finished lubricant is highly dependent on the synergistic interaction between the base stock and various additives. This compound, as a synthetic ester base stock, provides an excellent medium for the effective functioning of modern additive technologies. Its inherent properties, such as good thermal stability and high solvency, can enhance the performance of additives designed to control friction, wear, oxidation, and deposits.

Common anti-wear additives, such as Zinc dialkyldithiophosphate (ZDDP), function by forming a protective tribofilm on metal surfaces under heat and pressure. The solvency of this compound ensures that ZDDP and its precursors remain dissolved and are readily transported to the contact zones where they are needed. This compatibility is crucial for the formation of a robust and durable anti-wear film.

Similarly, detergents (containing metals like Calcium or Magnesium) and dispersants are used to keep engine components clean and neutralize acidic byproducts. researchgate.net The polar nature of this compound helps to keep these additives and any contaminants suspended in the oil, preventing them from agglomerating and depositing on surfaces. mit.edu This synergistic action ensures that the additives can perform their functions effectively throughout the lubricant's service life, leading to improved equipment protection and longevity.

Specialized Industrial Applications

The unique combination of properties offered by this compound makes it suitable for a range of specialized industrial applications where high performance and reliability are required. Its excellent thermal and oxidative stability, high viscosity index, and good low-temperature fluidity are key advantages.

Based on the applications of chemically similar diesters, this compound is an effective lubricant basestock for formulations used in demanding environments. These include:

High-Temperature Chain Oils: Its low volatility and resistance to thermal degradation make it ideal for lubricating conveyor chains in high-temperature industrial ovens and furnaces.

Compressor Oils: In air and process gas compressors, its stability minimizes the formation of sludge and varnish, leading to cleaner operation and longer service intervals.

Gear and Bearing Lubricants: The compound's ability to form a robust EHL film under high loads makes it a valuable component in industrial gear oils and greases, particularly where wide operating temperature ranges are encountered.

In addition to its role as a primary lubricant, this compound is also used as a polymer additive and plasticizer . In this capacity, it can be incorporated into various polymers to improve flexibility, durability, and processing characteristics, particularly for applications requiring good performance at low temperatures.

Environmental Fate and Ecotoxicological Assessment Methodologies of Diisotridecyl Azelate

Biodegradation Pathways and Environmental Persistence

The biodegradation of Diisotridecyl azelate is anticipated to proceed via the hydrolysis of its ester bonds, catalyzed by microbial esterases, to yield azelaic acid and isotridecyl alcohol. Azelaic acid, a naturally occurring dicarboxylic acid, is generally considered to be readily biodegradable. The subsequent degradation of isotridecyl alcohol, a branched C13 alcohol, is expected to be the rate-limiting step in the complete mineralization of the parent compound.

Environmental Partitioning and Distribution Models

The environmental partitioning and distribution of this compound are governed by its physicochemical properties, namely its very low water solubility and high octanol-water partition coefficient (log Kow). These characteristics suggest a strong tendency to partition from the aqueous phase into organic matter-rich compartments such as soil, sediment, and biota.

Multimedia environmental fate models can be employed to predict the distribution of chemicals like this compound. Based on the properties of analogous high molecular weight esters, it is anticipated that when released into the environment, this compound will predominantly be found in soil and sediment. A calculated log Koc (soil-adsorption co-efficient) of 5.48 for the analogue bis(2-ethylhexyl) azelate indicates that it is not expected to be mobile in soil and will strongly adsorb to particulate matter in aquatic systems oecd.org. Volatilization from water surfaces is expected to be low due to its low vapor pressure.

Ecotoxicity Testing Methodologies for Environmental Compartments

A comprehensive ecotoxicological assessment of this compound involves a suite of tests across different environmental compartments and trophic levels. Due to the limited specific data for this compound, information from the structurally similar bis(2-ethylhexyl) azelate is often utilized as a read-across.

Acute toxicity testing on key aquatic organisms provides foundational data for ecotoxicological risk assessment. For the analogue compound bis(2-ethylhexyl) azelate, experimental data from studies conducted under Good Laboratory Practice (GLP) are available oecd.org.

| Test Organism | Trophic Level | Endpoint | Duration | Result (mg/L) |

| Oryzias latipes (Japanese rice fish) | Fish | LC50 | 96 hours | > 0.072 |

| Daphnia magna (Water flea) | Invertebrate | EC50 | 48 hours | > 0.093 |

| Pseudokirchneriella subcapitata (Green algae) | Algae | ErC50 | 72 hours | > 0.08 |

| Pseudokirchneriella subcapitata (Green algae) | Algae | EbC50 | 72 hours | > 0.08 |

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms. ErC50: 50% effect concentration on growth rate. EbC50: 50% effect concentration on biomass. Data for the analogue compound bis(2-ethylhexyl) azelate oecd.org.

These results indicate that bis(2-ethylhexyl) azelate has a low acute toxicity to aquatic organisms, with no adverse effects observed at concentrations up to the limit of its water solubility oecd.org.

In vitro assays, using cell lines from relevant aquatic organisms, can be employed as a screening tool to assess the potential for cytotoxicity and specific mechanisms of toxicity of this compound. These assays offer a more rapid and cost-effective alternative to whole-organism testing.

In vivo studies on aquatic and terrestrial organisms are essential for a comprehensive understanding of the potential adverse effects of this compound. While no specific in vivo ecotoxicity studies for this compound were identified, studies on other plasticizers have shown a range of sublethal effects, including impacts on reproduction and development in various wildlife species nih.gov. For the analogue bis(2-ethylhexyl) azelate, a repeated dose oral toxicity study in rats showed a No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity of 1000 mg/kg bw/day, indicating low mammalian toxicity oecd.org.

Behavioral ecotoxicology investigates the effects of chemical contaminants on the behavior of organisms. Behavioral responses are often sensitive indicators of sublethal stress and can have significant ecological consequences. For plasticizers, studies have shown alterations in the behavior of aquatic organisms, such as changes in shoaling and feeding behavior in fish nih.gov. Research frameworks in this area would involve exposing organisms like fish or aquatic invertebrates to environmentally relevant concentrations of this compound and observing changes in behaviors such as swimming performance, predator avoidance, and reproductive behaviors.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity of a chemical based on its molecular structure. For compounds like this compound where empirical data is lacking, QSAR models can provide valuable initial estimates of its potential ecotoxicity. QSAR models have been developed for predicting the aquatic toxicity of aliphatic esters ingentaconnect.comresearchgate.net. These models typically use molecular descriptors such as hydrophobicity (log Kow) and molecular size to predict toxicity. Given the high hydrophobicity and large molecular size of this compound, QSAR models would likely predict a low level of acute aquatic toxicity, which is consistent with the findings for its analogue, bis(2-ethylhexyl) azelate.

Bioaccumulation Potential and Environmental Mobility

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and accumulate in its tissues. The high log Kow of bis(2-ethylhexyl) azelate (experimentally determined as 11.9 by extrapolation) suggests a high potential for bioaccumulation oecd.org. However, the large molecular size of this compound may limit its uptake across biological membranes, potentially reducing its actual bioaccumulation factor.

The environmental mobility of this compound is expected to be low. Its low water solubility and high log Koc value indicate that it will strongly adsorb to soil and sediment, limiting its transport in the aqueous phase oecd.orgresearchgate.netnih.gov. Consequently, the risk of groundwater contamination from this compound is considered to be low.

Emerging Research Directions and Future Perspectives for Diisotridecyl Azelate

Development of Bio-Based Diisotridecyl Azelate Analogues

A significant trend in the chemical industry is the shift from petroleum-based feedstocks to renewable resources. nbinno.com This has spurred research into the development of bio-based analogues of this compound, leveraging the availability of azelaic acid from renewable sources like oleic acid. researchgate.netmdpi.com The primary challenge lies in sourcing a bio-based alternative to isodecanol (B128192) that can be used in the esterification process.

Current research focuses on synthesizing esters from azelaic acid and various bio-based alcohols. mdpi.comnih.gov For instance, studies have explored the enzymatic and chemical synthesis of polyesters using bio-based monomers like glycerol (B35011) and 1,4-butanediol (B3395766) with azelaic acid. researchgate.netmdpi.com While not direct analogues of DITDA, these studies provide a foundational understanding for developing future bio-based versions. The goal is to create a plasticizer with a performance profile comparable to conventional DITDA but with a significantly improved sustainability footprint. nbinno.comchemistryviews.org

Researchers are investigating various catalytic systems, including enzymes like Candida antarctica lipase (B570770) B, to facilitate the esterification of azelaic acid under milder conditions, which is a greener alternative to traditional chemical catalysis. nih.govmdpi.com The development of bicyclic plasticizers from bio-based 2-methylfuran (B129897) and maleic anhydride (B1165640) also showcases the potential for creating novel, sustainable plasticizers with promising properties for applications in polymers like PVC. chemistryviews.org

Table 1: Comparison of Conventional vs. Potential Bio-Based DITDA Analogues

| Characteristic | Conventional this compound | Potential Bio-Based Analogues |

|---|---|---|

| Azelaic Acid Source | Petroleum-based | Renewable (e.g., from oleic acid) |

| Alcohol Source | Petroleum-based (Isodecanol) | Renewable (e.g., bio-based alcohols) |

| Synthesis Route | High-temperature chemical catalysis | Enzymatic or green chemistry routes |

| Environmental Impact | Higher carbon footprint | Lower carbon footprint, potentially biodegradable |

Advanced Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling are becoming indispensable tools in the design and analysis of plasticizers. mcmaster.ca These techniques allow researchers to predict the performance and properties of molecules like this compound without the need for extensive laboratory synthesis and testing. acs.org By simulating the interactions between the plasticizer and the polymer matrix at a molecular level, scientists can gain insights into factors like compatibility, efficiency, and migration. mcmaster.ca

Molecular dynamics (MD) simulations, for example, can be used to model the glass transition temperature (Tg) of a polymer-plasticizer blend, a key indicator of plasticizer efficiency. acs.organl.gov Quantum mechanical calculations can be employed to understand the electronic structure and reactivity of the azelate molecule, aiding in the design of more stable and effective derivatives. nih.govresearchgate.net

These computational approaches are particularly valuable in the development of new plasticizers, including bio-based analogues of DITDA. acs.org By screening virtual libraries of candidate molecules, researchers can identify promising structures with desired properties before committing to laboratory synthesis, thereby accelerating the research and development process. anl.gov

Table 2: Application of Computational Methods in DITDA Research

| Computational Method | Application in DITDA Research | Predicted Properties |

|---|---|---|

| Molecular Dynamics (MD) | Simulating polymer-plasticizer interactions | Glass transition temperature, compatibility, migration rate |

| Quantum Mechanics (QM) | Analyzing electronic structure and reactivity | Thermodynamic stability, reaction pathways |

| Quantitative Structure-Property Relationship (QSPR) | Developing predictive models for performance | Boiling point, viscosity, solubility |

Integration with Smart Materials and Responsive Systems

The unique properties of this compound, such as its low-temperature flexibility and good plasticizing efficiency, make it a candidate for integration into smart materials and responsive systems. These are advanced materials designed to change their properties in response to external stimuli like temperature, pH, or light.

For instance, DITDA could be incorporated into thermoresponsive polymers, where its plasticizing effect could modulate the temperature at which the material undergoes a phase transition. Research into novel thermoresponsive methacrylamide-based copolymers with pendent ortho ester groups demonstrates the potential for creating polymers that are both temperature and acid-sensitive. researchgate.net While not directly involving DITDA, this research opens up possibilities for using plasticizers to fine-tune the responsive behavior of such systems.

Further research is needed to explore the specific interactions of DITDA within these advanced material systems. The development of plasticizers that can be covalently linked to the polymer chain is another area of interest, as this can prevent migration and ensure the long-term stability of the material's properties. ucsc.edu

Life Cycle Assessment (LCA) Methodologies for Ester-Based Materials

Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to end-of-life disposal. stahl.com For ester-based materials like this compound, LCA provides a framework for quantifying environmental performance and identifying areas for improvement. rsc.org

The LCA process, as defined by ISO 14040 and 14044, involves several stages, including goal and scope definition, life cycle inventory analysis, life cycle impact assessment, and interpretation. stahl.comrsc.org A key challenge in conducting LCAs for chemical products is the availability of high-quality data, particularly for industrial-scale processes. rsc.org

Recent studies have focused on establishing unified functional units for comparing the environmental impacts of different plasticizers, ensuring a fair and robust assessment. rsc.org These assessments consider a range of impact categories, including global warming potential, resource depletion, and toxicity. stahl.comrsc.org The results of LCAs can guide the development of more sustainable ester-based plasticizers, including bio-based alternatives to DITDA, by highlighting the environmental trade-offs associated with different feedstock and manufacturing processes. earthshiftglobal.com

Table 3: Key Stages in the Life Cycle Assessment of DITDA

| LCA Stage | Description | Considerations for DITDA |

|---|---|---|

| Raw Material Acquisition | Extraction and processing of petroleum or bio-based feedstocks. | Impact of crude oil extraction vs. cultivation of bio-feedstocks. |

| Manufacturing | Energy consumption, emissions, and waste generated during synthesis. | Efficiency of the esterification process, use of catalysts. |

| Use Phase | Performance and durability of the plasticized product. | Migration of the plasticizer, energy efficiency of the final product. |

| End-of-Life | Disposal, recycling, or biodegradation of the product. | Potential for recycling of the polymer, biodegradability of the ester. |

Interdisciplinary Approaches in Chemical Engineering and Environmental Science

Addressing the challenges and opportunities associated with this compound requires a collaborative approach that integrates expertise from both chemical engineering and environmental science. Chemical engineers are focused on optimizing the synthesis of DITDA, improving its performance in polymer applications, and developing more sustainable manufacturing processes.

Environmental scientists, on the other hand, are concerned with the fate and transport of DITDA in the environment, its potential for biodegradation, and its ecotoxicological effects. nih.govpublish.csiro.au Understanding the environmental persistence and potential impacts of plasticizers is crucial for conducting comprehensive risk assessments. publish.csiro.au

The intersection of these two fields is leading to the development of greener and more sustainable plasticizers. For example, research into the biodegradation of ester-based lubricants provides valuable insights into the potential environmental fate of DITDA. nih.gov By working together, chemical engineers and environmental scientists can design next-generation plasticizers that offer high performance while minimizing their environmental footprint.

Q & A

Q. Basic Research Focus

- Use local exhaust ventilation to minimize airborne exposure and install emergency eyewash stations .

- Wear nitrile gloves (EN 374 compliant) and protective clothing to prevent skin contact.

- Employ NIOSH-approved respirators if aerosolization occurs during synthesis or processing .

How does this compound influence fatty acid metabolomics, particularly in cancer risk studies?

Advanced Research Focus

Azelate’s slow mitochondrial oxidation and reliance on peroxisomal metabolism make it a biomarker for fatty acid uptake. To investigate its role in cancer:

- Design longitudinal cohort studies measuring plasma azelate levels via LC-MS and correlate with tumor incidence .

- Use elastic net regression to isolate azelate’s contribution from confounding metabolites (e.g., 7α-hydroxycholesterol).

- Conduct in vitro assays (e.g., peroxisome proliferator-activated receptor activation) to validate mechanistic links to oncogenic pathways .

What methodologies resolve contradictions in azelate’s impact on biodiesel cold flow properties?

Advanced Research Focus

While dimethyl azelate lowers cloud points via co-crystallization, this compound’s branched structure may alter interactions:

- Perform controlled cooling experiments with polarized light microscopy to observe crystal morphology.

- Apply ideal solution theory to predict phase behavior and compare with empirical data. Deviations suggest alkyl chain branching disrupts co-crystallization .

- Use FTIR spectroscopy to detect hydrogen bonding between azelate esters and fatty acid methyl esters.

How should researchers design experiments to study azelate’s role in polymer miscibility and phase behavior?

Q. Advanced Research Focus

- Synthesize azelate-succinate copolymers and characterize trends via DSC. A single indicates miscibility, while multiple transitions suggest phase separation .

- Conduct time-resolved small-angle X-ray scattering (SAXS) to monitor crystallization kinetics under varying thermal gradients.

- Apply Fox equation to predict composition dependence and validate against experimental data .

What statistical approaches are effective for analyzing azelate-related metabolomic data with high dimensionality?

Q. Advanced Research Focus

- Use multivariate analysis (e.g., PCA or PLS-DA) to reduce dimensionality and identify azelate-associated metabolic clusters .

- Implement false discovery rate (FDR) correction to account for multiple comparisons in cohort studies.

- Apply machine learning (e.g., random forests) to rank azelate’s predictive power relative to other dicarboxylic acids .

How can azelate’s peroxisomal metabolism be modeled in vitro to study its toxicological implications?

Q. Advanced Research Focus

- Use hepatocyte cell lines (e.g., HepG2) with peroxisome proliferation assays (e.g., CYP4A11 induction).

- Quantify β-oxidation rates in mitochondria vs. peroxisomes using radiolabeled azelate tracers .

- Pair RNA-seq with metabolomics to identify gene expression changes linked to azelate accumulation.

What are the best practices for synthesizing azelate-containing polymers with controlled esterification?

Q. Basic Research Focus

- Optimize reaction conditions (e.g., 72 hr at 180°C under nitrogen) for diethyl azelate polymerization .

- Monitor esterification via FTIR (C=O stretch at 1730 cm⁻¹) and NMR (integration of methylene protons).

- Purify using Soxhlet extraction with ethanol to remove unreacted monomers .

How do researchers validate azelate’s role as a persistent organic pollutant (POP) in environmental samples?

Q. Advanced Research Focus

- Use tandem mass spectrometry (MS/MS) with isotope dilution for trace quantification in soil/water .

- Conduct longitudinal stability studies under UV exposure to assess degradation half-lives.

- Compare environmental concentrations against regulatory thresholds (e.g., EPA guidelines) using probabilistic risk models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.